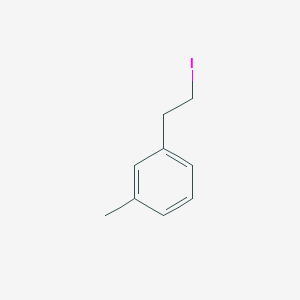

1-(2-Iodoethyl)-3-methylbenzene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

114686-67-8 |

|---|---|

Formule moléculaire |

C9H11I |

Poids moléculaire |

246.09 g/mol |

Nom IUPAC |

1-(2-iodoethyl)-3-methylbenzene |

InChI |

InChI=1S/C9H11I/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 |

Clé InChI |

XMVAPTOWZNYJEY-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)CCI |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 1 2 Iodoethyl 3 Methylbenzene

Electrophilic Addition and Oxidation Sequences to Form the Iodoethyl Moiety

A prominent pathway to 1-(2-iodoethyl)-3-methylbenzene begins with the functionalization of a styrenic precursor. This approach leverages the reactivity of the alkene double bond to introduce the desired iodoethyl functionality through a sequence of electrophilic addition and subsequent oxidation steps.

Regioselective Iodination of Styrenic Precursors

The foundational step in this sequence is the regioselective iodination of 3-methylstyrene (B89682). The reaction typically employs an electrophilic source of iodine which adds across the vinyl group. One effective method involves the use of iodine in conjunction with an oxidizing agent such as N-iodosuccinimide or a hypervalent iodine compound. For instance, the reaction of 3-methylstyrene with iodine and an oxidizing agent in a nucleophilic solvent like an alcohol can lead to the formation of an intermediate iodoether. The regioselectivity of this addition is crucial, generally following Markovnikov's rule, where the electrophilic iodine attaches to the terminal carbon of the alkene.

Mechanistic Insights into Oxidative Steps

Following the initial electrophilic addition, an oxidative transformation is necessary to convert the intermediate into the final iodoalkane product. The mechanism of this step can vary depending on the specific reagents used. In many cases, the intermediate formed from the iodination of the styrenic precursor is an iodohydrin or a related adduct. This intermediate can then be subjected to conditions that facilitate the elimination of the hydroxyl group and the formation of the desired C-I bond at the benzylic position. This can be achieved through the use of a reducing agent that selectively reduces the benzylic alcohol in the presence of the iodide.

Halogen Exchange Reactions for C-I Bond Formation

A highly effective and widely utilized method for the synthesis of this compound involves the substitution of a different halogen atom, typically bromine or chlorine, with iodine. This strategy is advantageous as the corresponding bromoethyl and chloroethyl precursors are often more readily accessible.

Finkelstein-Type Transformations from Pre-existing Halogenated Alkanes

The Finkelstein reaction is a cornerstone of this approach. It involves the treatment of a 1-(2-haloethyl)-3-methylbenzene (where halo is typically chloro or bromo) with an alkali metal iodide, most commonly sodium iodide, in a suitable solvent such as acetone (B3395972) or methyl ethyl ketone. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The efficiency of the Finkelstein reaction is often driven by Le Châtelier's principle; the sodium chloride or sodium bromide formed is poorly soluble in acetone and precipitates from the reaction mixture, thus driving the equilibrium towards the formation of the desired iodoalkane.

| Precursor | Reagent | Solvent | Product |

| 1-(2-Bromoethyl)-3-methylbenzene | Sodium Iodide | Acetone | This compound |

| 1-(2-Chloroethyl)-3-methylbenzene | Sodium Iodide | Acetone | This compound |

Catalytic Approaches for Enhanced Efficiency and Selectivity

To accelerate the rate of halogen exchange and improve reaction conditions, catalytic methods can be employed. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are particularly effective. These catalysts facilitate the transfer of the iodide anion from a solid or aqueous phase into the organic phase where the substrate is dissolved, thereby increasing the effective concentration of the nucleophile and enhancing the reaction rate. This allows the reaction to be carried out under milder conditions and often leads to higher yields and purity of this compound.

Alkylation Strategies Utilizing Iodoethyl Halides

Alkylation reactions provide an alternative route to construct the target molecule. This can involve either the alkylation of a meta-tolyl nucleophile with an iodoethyl electrophile or the use of an iodoethylating agent on a suitable substrate. One conceptual approach involves the reaction of a 3-methylphenyl organometallic reagent, such as 3-methylphenylmagnesium bromide (a Grignard reagent), with a 1,2-dihaloethane, where at least one of the halogens is iodine. However, controlling the selectivity of such reactions can be challenging, with potential side reactions including over-alkylation and elimination.

A more controlled, albeit multi-step, strategy could involve the synthesis of 3-methylphenylethanol, followed by the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with an iodide salt would then yield the final product, this compound. This method offers greater control over the formation of the C-I bond.

Coupling with Methylbenzene Derivatives

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing this compound, these methods typically involve the coupling of a 3-methylphenyl (m-tolyl) organometallic reagent with a two-carbon electrophile bearing an iodine atom or a precursor. Nickel-catalyzed cross-coupling reactions are particularly noteworthy for their ability to activate a range of substrates. nih.govnih.gov

One conceptual approach is a Nickel-catalyzed Suzuki-Miyaura coupling. This would involve the reaction of 3-methylphenylboronic acid with a suitable haloethane derivative. For instance, coupling with 1-bromo-2-iodoethane (B1265497) could theoretically form the desired product, although selectivity and reactivity of the two different halogen atoms would be a critical factor. More commonly, a coupling with an unactivated alkyl halide like 1,2-diiodoethane (B146647) could be employed. Nickel catalysts, often supported by specific ligands, are effective in coupling aryl boronic esters with aryl methyl ethers, demonstrating their utility in activating otherwise inert C-O bonds. nih.gov Furthermore, nickel catalysis has proven effective for coupling unactivated primary and secondary alkyl halides, which is relevant for creating the C(sp²)-C(sp³) bond central to the target molecule. rsc.org The choice of catalyst, ligands, and base is crucial in these systems to promote the desired reductive coupling pathway. rsc.orgrsc.org

Table 1: Conceptual Nickel-Catalyzed Cross-Coupling Parameters

| Parameter | Description | Example Reagents/Conditions | Reference |

|---|---|---|---|

| Aryl Source | Organoboron compound derived from m-cresol (B1676322) or m-xylene (B151644). | 3-Methylphenylboronic acid or its esters. | nih.gov |

| Alkyl Source | A two-carbon electrophile with an iodine atom. | 1,2-Diiodoethane, 1-bromo-2-iodoethane. | rsc.org |

| Catalyst | A Nickel(0) or Nickel(II) complex. | NiCl₂·6H₂O, Ni(cod)₂, NiCl₂(dppp). | nih.govrsc.org |

| Ligand | Phosphine or N-heterocyclic carbene (NHC) ligands. | Tricyclohexylphosphine (PCy₃), bis(diimidazolylidine) ligands. | rsc.org |

| Base/Reductant | Inorganic or organic base; or a chemical reductant. | K₃PO₄, Et₃N, Bis(pinacolato)diboron. | nih.govrsc.org |

| Solvent | Anhydrous polar aprotic or ethereal solvents. | Dioxane, Toluene, Tetrahydrofuran (B95107) (THF). | nih.gov |

Exploration of Diverse Alkylation Reagents and Conditions

Friedel-Crafts alkylation is a classic and direct method for attaching alkyl chains to aromatic rings. thieme-connect.de The synthesis of this compound could be achieved by the alkylation of m-xylene or toluene. However, traditional Friedel-Crafts reactions suffer from limitations such as carbocation rearrangements and polyalkylation. virginia.edu Advanced methodologies seek to overcome these challenges through the careful selection of alkylating agents and catalysts.

For this specific target, the direct alkylation of m-xylene would be the most direct route. The reaction would require a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃), and a suitable 2-iodoethylating agent. thieme-connect.de The primary challenge is the reactivity of the iodoethyl group under strong Lewis acid conditions. An alternative could involve a two-step process: first, a Friedel-Crafts reaction with a more stable electrophile like 2-chloroethanol (B45725) or ethylene (B1197577) oxide to form 2-(3-methylphenyl)ethanol, followed by conversion of the hydroxyl group to an iodide, for instance, via an Appel reaction or using phosphorus and iodine.

Modern approaches utilize a wider range of catalysts to improve selectivity and mildness. Transition metal catalysts based on ruthenium, rhodium, or palladium can alkylate arenes via C-H activation, offering different regioselectivity compared to classic Friedel-Crafts reactions. virginia.edu

Table 2: Friedel-Crafts Alkylation Approach and Follow-up Iodination

| Step | Reaction Type | Reagents | Catalyst | Key Considerations | Reference |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | m-Xylene, Ethylene Oxide | AlCl₃ | Avoids carbocation rearrangement; introduces a hydroxyethyl (B10761427) group. | youtube.comyoutube.com |

| 2 | Iodination | 2-(3-Methylphenyl)ethanol, I₂ | PPh₃ (for Appel reaction) | Converts the alcohol to the target iodide under milder conditions. | |

Novel and Emerging Synthetic Routes to Iodoethylated Arenes

Recent advances in synthetic chemistry have opened up new avenues for the formation of C-I bonds and the iodoethylation of aromatic compounds, leveraging electrochemistry and photochemistry to drive reactions under mild and highly selective conditions.

Electrocatalytic Approaches for C-I Bond Formation in Aryl Systems

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, allowing for the generation of reactive species without the need for harsh chemical oxidants or reductants. nih.govacs.org The formation of aryl iodides can be achieved through anodic oxidation. researchgate.net In such a process, an iodide salt (e.g., tetrabutylammonium (B224687) iodide) can serve as both the electrolyte and the iodine source. Anodic oxidation generates an electrophilic iodine species (I⁺) in situ, which can then iodinate an electron-rich arene like m-xylene or toluene. researchgate.netnih.gov This method offers high atom economy and avoids the use of corrosive or hazardous iodinating reagents. researchgate.net

More sophisticated methods involve palladium-catalyzed electrochemical C-H iodination. acs.orgacs.org In these systems, a palladium catalyst facilitates the regioselective activation of a C-H bond, which is then intercepted by an electrochemically generated iodine species. A key advantage is the ability to control the reaction by simply switching the electric current on or off, which can even allow for one-pot iodination and subsequent cross-coupling reactions. acs.orgacs.org Research has also demonstrated the electrochemical iodination of arenes via an iododesilylation pathway, starting from trimethylsilyl-substituted arenes. nih.gov

Table 3: Overview of Electrocatalytic Iodination Methods

| Method | Substrate | Iodine Source | Catalyst/Mediator | Key Feature | Reference |

|---|---|---|---|---|---|

| Anodic Iodination | Toluene, Bromobenzene | I⁻ (from electrolyte) | None (direct oxidation) | High atom-economy, avoids chemical oxidants. | researchgate.net |

| Pd-Catalyzed C-H Iodination | Arylpyridines | I₂ | Pd(OAc)₂ | High regioselectivity via directed C-H activation. | acs.orgacs.org |

| Anodic Iododesilylation | Trimethylsilyl-arenes | I⁻ (from electrolyte) | None | Mild conditions for a wide range of substrates. | nih.gov |

Photocatalytic Methodologies for Iodoethylation

Visible-light photocatalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under exceptionally mild conditions. researchgate.netliv.ac.uk For the synthesis of aryl iodides, photocatalytic oxidative iodination of electron-rich arenes presents a highly attractive route. researchgate.net This method often employs an organic photocatalyst, such as anthraquinone, which, upon irradiation with visible light, can oxidize the arene to a radical cation. This reactive intermediate then readily reacts with molecular iodine (I₂) to yield the aryl iodide. Oxygen from the air often serves as the terminal oxidant in the catalytic cycle, making the process highly sustainable. researchgate.net This approach shows excellent regioselectivity and functional group tolerance.

While direct photocatalytic iodoethylation is a developing area, related transformations provide a clear blueprint. Organophotocatalytic methods have been developed for the regioselective C-H alkylation of electron-rich arenes using alkenes. nih.gov A potential two-step route could involve the photocatalytic C-H vinylation of m-xylene with acetylene (B1199291) or a protected equivalent, followed by hydroiodination of the resulting styrene (B11656) derivative. Alternatively, direct arylation of arenes using diaryliodonium salts as an aryl radical source under photoredox catalysis has been demonstrated, highlighting the power of these methods in forming C-C bonds from C-H bonds. liv.ac.uk

Table 4: Photocatalytic Approaches to Aryl Functionalization

| Method | Catalyst | Reagents | Light Source | Outcome | Reference |

|---|---|---|---|---|---|

| Oxidative Iodination | Anthraquinone | Arene, I₂, O₂ (air), Trifluoroacetic acid | Visible Light (e.g., ~400 nm) | Direct conversion of Ar-H to Ar-I. | researchgate.net |

| C-H Alkylation | Organic Photocatalyst | Arene, Alkene | Visible Light | Direct C-H alkylation. | nih.gov |

| C-H Arylation | Ru(bpy)₃Cl₂ | Arene, Diaryliodonium salt | Blue LED (e.g., 460 nm) | Direct C-H arylation. | liv.ac.uk |

Reactivity and Mechanistic Investigations of 1 2 Iodoethyl 3 Methylbenzene

Nucleophilic Substitution Reactions at the Iodoethyl Carbon Center

The carbon atom bonded to the iodine is a primary (1°) carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The alternative unimolecular (SN1) pathway is highly unlikely due to the extreme instability of the corresponding primary carbocation that would need to form.

Kinetic and Thermodynamic Control in SN1/SN2 Pathways

Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 and SN2. The pathway taken is determined by factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. For 1-(2-iodoethyl)-3-methylbenzene, these factors overwhelmingly favor the SN2 pathway. masterorganicchemistry.comlibretexts.org

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon at 180° to the leaving group, causing an inversion of stereochemistry. masterorganicchemistry.com Its rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). masterorganicchemistry.com This pathway is under kinetic control, as the reaction proceeds through the lowest energy transition state. Steric hindrance is the most significant barrier to the SN2 reaction. Since the electrophilic carbon in this compound is a primary carbon, it is relatively unhindered, allowing for easy access by nucleophiles. masterorganicchemistry.commasterorganicchemistry.com

Conversely, the SN1 reaction is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is favored for tertiary halides because they form stable carbocations. Primary carbocations, such as the one that would form from this compound, are highly unstable and energetically unfavorable, effectively precluding the SN1 mechanism. masterorganicchemistry.com While benzylic halides (where the halogen is directly attached to a carbon adjacent to the benzene (B151609) ring) can undergo SN1 reactions due to resonance stabilization of the resulting carbocation, this stabilization does not extend to the beta-carbon of a phenethyl system. ucalgary.cayoutube.com Therefore, the reaction is under thermodynamic control to the extent that the high energy of the primary carbocation intermediate makes the SN1 path non-competitive.

Table 1: Factors Influencing SN1 vs. SN2 Pathway for this compound

| Factor | Observation for this compound | Favored Pathway | Rationale |

|---|---|---|---|

| Substrate Structure | Primary (1°) Alkyl Halide | SN2 | Low steric hindrance at the reaction center. libretexts.org |

| Carbocation Stability | Resulting primary carbocation would be highly unstable. | SN2 | SN1 pathway is inhibited by the high energy of the carbocation intermediate. masterorganicchemistry.com |

| Leaving Group | Iodide (I⁻) | Both | Iodide is an excellent leaving group, which benefits both pathways. |

| Nucleophile | Strong nucleophiles favor SN2. | SN2 | The reaction rate is directly dependent on the nucleophile's concentration and strength. |

Scope of Nucleophiles and Resulting Functional Group Interconversions

The primary iodoethyl group is susceptible to attack by a wide variety of nucleophiles, leading to a diverse range of functional group interconversions. The excellent leaving group ability of iodide facilitates these transformations. Common nucleophiles include sources of oxygen, nitrogen, sulfur, and carbon.

The general reaction scheme is as follows:

m-CH₃C₆H₄CH₂CH₂-I + Nu⁻ → m-CH₃C₆H₄CH₂CH₂-Nu + I⁻

This versatility makes this compound a potentially useful intermediate for synthesizing various 3-methylphenethyl derivatives.

Table 2: Potential Functional Group Interconversions via SN2 Reaction

| Nucleophile (Reagent) | Resulting Functional Group | Product Name |

|---|---|---|

| Hydroxide (e.g., NaOH) | Alcohol | 2-(3-Methylphenyl)ethanol |

| Alkoxide (e.g., NaOCH₃) | Ether | 1-(2-Methoxyethyl)-3-methylbenzene |

| Cyanide (e.g., NaCN) | Nitrile | 3-(3-Methylphenyl)propanenitrile |

| Azide (e.g., NaN₃) | Azide | 1-(2-Azidoethyl)-3-methylbenzene |

| Thiolate (e.g., NaSH) | Thiol | 2-(3-Methylphenyl)ethanethiol |

| Carboxylate (e.g., CH₃COONa) | Ester | 2-(3-Methylphenyl)ethyl acetate (B1210297) |

| Amine (e.g., NH₃) | Amine | 2-(3-Methylphenyl)ethanamine |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound can also participate in transition metal-catalyzed cross-coupling reactions, most notably those catalyzed by palladium. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds. However, the coupling of C(sp³)-halide bonds is generally more challenging than their C(sp²) counterparts due to slower oxidative addition and the potential for competing side reactions like β-hydride elimination. acs.orgyoutube.com

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. libretexts.orgyoutube.comyoutube.com For this compound, this would involve coupling the C(sp³)-I bond with an aryl or vinyl boronic acid or ester to form a new C-C bond. Such C(sp³)-C(sp²) couplings are known but often require specific, highly active catalyst systems. libretexts.org Potential side reactions include β-hydride elimination from the alkylpalladium intermediate, which would yield 3-methylstyrene (B89682). youtube.com

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org A "reductive-Heck" variant can achieve coupling between alkyl halides and alkenes to form C(sp³)-C(sp²) bonds, avoiding the need for organometallic reagents but requiring specific conditions to intercept the catalytic cycle before β-hydride elimination. acs.org Direct olefination at C(sp³)-H bonds is an alternative strategy, though mechanistically distinct. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a halide and a terminal alkyne. wikipedia.org While traditionally used for C(sp²) and C(sp) centers, methods for coupling non-activated alkyl halides have been developed, although they remain challenging. acs.orgacs.org The sluggish oxidative addition of the C(sp³)-I bond and potential β-hydride elimination are key hurdles. acs.org Successful couplings often require specialized nickel or copper/palladium catalyst systems. wikipedia.orgacs.org

Oxidative addition is the first and often rate-determining step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-iodine bond. libretexts.orgyoutube.com

Electronic Effects: The electron-donating methyl group at the meta position of the benzene ring has a weak inductive effect that slightly increases the electron density of the aromatic ring. libretexts.org However, its electronic influence on the distant C-I bond is minimal and unlikely to significantly alter the rate of oxidative addition compared to an unsubstituted phenethyl iodide.

Steric Effects: The primary iodoethyl group is relatively unhindered, which is favorable for oxidative addition. However, the presence of β-hydrogens on the ethyl chain introduces the major competing pathway of β-hydride elimination after the initial oxidative addition has formed the alkylpalladium(II) intermediate. This side reaction is a primary reason C(sp³)-halide couplings are more difficult than C(sp²)-halide couplings. youtube.com

The success of challenging cross-coupling reactions, particularly those involving C(sp³)-hybridized centers, is critically dependent on the choice of ligand coordinated to the palladium center. nih.govrsc.org Ligands modulate the steric and electronic properties of the catalyst, influencing its stability, activity, and selectivity. enscm.fr

For C(sp³)-I couplings, ligands are needed that promote the desired oxidative addition and subsequent reductive elimination steps while suppressing β-hydride elimination.

Table 3: Common Ligand Classes for Palladium-Catalyzed Cross-Coupling

| Ligand Class | Key Features | Relevance to C(sp³)-I Coupling | Representative Examples |

|---|---|---|---|

| Bulky, Electron-Rich Phosphines | Large steric bulk promotes the formation of monoligated, highly reactive Pd(0) species. High electron density facilitates oxidative addition. | Highly effective for challenging couplings, including those at C(sp³) centers, by accelerating oxidative addition and reductive elimination. | Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), Tri-tert-butylphosphine (P(t-Bu)₃) |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable bonds with palladium, creating robust catalysts. | Can be effective for C(sp³)-X couplings, often providing high stability and turnover numbers. | IPr, IMes, SIPr |

| Bidentate Phosphines | Form chelate complexes with palladium, influencing the geometry and reactivity of the metal center. Bite angle is a critical parameter. | Can stabilize catalytic intermediates and influence selectivity, though sometimes less reactive than monodentate ligands for difficult substrates. | dppf (1,1'-Bis(diphenylphosphino)ferrocene), Xantphos |

| Specialized Ligands | Designed with specific electronic and steric properties to overcome particular challenges. | Mono-N-protected amino acids (MPAA) and quinoline-based ligands have been developed specifically for C(sp³)-H activation and coupling reactions. nih.govnih.gov | Ac-Ile-OH, 3-Aminoquinoline derivatives |

Gold-Catalyzed Transformations and Mechanistic Divergences

Gold catalysis has emerged as a powerful tool in organic synthesis, often enabling unique reactivity patterns. researchgate.net In the context of substrates like this compound, gold catalysts can activate alkyne functionalities, leading to cyclization reactions. The presence of a nucleophile, such as an alcohol or an amine, can lead to the formation of heterocyclic compounds.

A notable aspect of gold catalysis is the potential for mechanistic divergence based on reaction conditions. For instance, in reactions involving diazonium salts, the pathway can be switched between an arylated product with nitrogen extrusion and an azobenzofuran product with nitrogen retention simply by the application of light. nih.gov While not directly involving this compound, this principle of light-induced mechanistic change highlights the nuanced control achievable in gold-catalyzed systems. nih.gov Computational studies suggest that in some gold-catalyzed reactions, the rate-limiting step does not involve the nucleophile, and the active catalyst is a monomeric gold(I) species. caltech.edunih.gov The reaction kinetics can be influenced by the electronic properties of the ligands attached to the gold center, with more electron-deficient ligands sometimes accelerating the reaction. caltech.edunih.gov

| Catalyst System | Reactant Type | Key Transformation | Mechanistic Feature |

| Au(I) Complex | o-Alkynylphenols & Aryldiazonium Salts | Arylated Benzofurans (with light) or Azobenzofurans (no light) | Light-induced mechanistic divergence nih.gov |

| Ph₃PAuNTf₂ | Allenes & Hydrazides | Hydroamination | First order in gold and allene, zero order in nucleophile caltech.edunih.gov |

Nickel-Mediated Cross-Coupling Processes

Nickel catalysis is a cornerstone of modern cross-coupling chemistry, offering a cost-effective alternative to palladium for many transformations. researchgate.net Substrates such as this compound, which possess a C(sp³)-I bond, are valuable partners in these reactions. Nickel catalysts are adept at activating such bonds, often through radical pathways, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org

These reactions are instrumental in synthesizing complex molecules from simpler precursors. For example, nickel-catalyzed cross-coupling reactions can be used to create α-aryl nitriles, which are important structural motifs in medicinal chemistry. scholaris.ca The development of new ligands and precatalysts continues to expand the scope and efficiency of these transformations. bohrium.com Mechanistic studies indicate that many nickel-catalyzed cross-couplings involving alkyl halides proceed through the generation of carbon-centered radicals. chemrxiv.org The choice of ligand and reaction conditions is crucial for controlling the reaction pathway and achieving high yields and selectivities. nih.gov

| Catalyst System | Coupling Partners | Product Type | Mechanistic Insight |

| Nickel/Ligand | α-Chloroesters & (Hetero)aryl iodides | α-Aryl Esters | Proceeds under mild conditions with a chiral BiOX ligand nih.gov |

| Nickel/Bipyridine | Primary Alkyl Iodide | Mixture of radical-derived products | Consistent with generation of freely diffusing alkyl radicals chemrxiv.org |

| Nickel/Ligand | Aryl/Alkenyl Triflates & Alkyl Thiols | Thioethers | Mild conditions, broad substrate scope researchgate.net |

Free Radical Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate a primary alkyl radical. This reactivity is the basis for its use in various free radical reactions.

Homolytic cleavage is the breaking of a covalent bond where each of the two fragments retains one of the originally bonded electrons. libretexts.orgyoutube.com In the case of this compound, this process can be initiated by heat or light, particularly in the presence of a radical initiator. The energy required for this bond breaking is known as the bond dissociation energy (BDE). libretexts.org The resulting 3-methylphenethyl radical is a reactive intermediate that can participate in a variety of subsequent reactions. The stability of the generated radical plays a key role in the reaction's feasibility. libretexts.org

The process of homolytic fission leads to the formation of free radicals, which are highly reactive species with an unpaired electron. chemrevise.org This initiation step is fundamental to many chain reactions. chemguide.co.uk

The radicals generated from the homolytic cleavage of the C-I bond can be utilized to initiate polymerization reactions. libretexts.org In this context, the 3-methylphenethyl radical can add to a monomer, such as an alkene, to start a growing polymer chain.

Furthermore, these radicals can participate in cascade reactions, which are processes involving two or more consecutive transformations where each subsequent reaction is a consequence of the functionality formed in the previous step. nih.gov Cascade polymerizations can lead to the formation of complex polymer architectures in a single synthetic operation. nwo.nldntb.gov.uaresearchgate.net The control over radical species is crucial for the success of these polymerizations. nih.gov For instance, the synthesis of renewable 1,3-cyclohexadiene (B119728) from plant oils and its subsequent polymerization can be achieved through a cascade process involving metathesis and isomerization reactions. nih.gov

Oxidative and Reductive Manipulations of the Iodoethyl Group

The ethyl group of this compound can undergo various oxidative and reductive transformations.

The benzylic position of the ethyl group, the carbon atom directly attached to the benzene ring, is particularly susceptible to oxidation. libretexts.org Strong oxidizing agents can cleave the alkyl chain, typically resulting in the formation of a carboxylic acid. libretexts.org The presence of a hydrogen atom on the benzylic carbon is a requirement for this reaction to proceed. libretexts.org The mechanism is thought to involve the breaking of the benzylic C-H bond, which is stabilized by the adjacent aromatic ring. libretexts.org While the iodoethyl group presents additional reactivity, under controlled conditions, oxidation can be directed to the benzylic position.

Reductive Dehalogenation Using Specific Reagents (e.g., Samarium(II) Iodide)

Reductive dehalogenation is a key transformation in organic synthesis, and samarium(II) iodide (SmI₂) has emerged as a powerful reagent for this purpose. The reaction involves the cleavage of the carbon-halogen bond and its replacement with a hydrogen atom. In the context of this compound, this process would yield 1-ethyl-3-methylbenzene.

Samarium(II) iodide is a mild, one-electron reducing agent, and its reactivity can be finely tuned by the choice of solvent and additives. wikipedia.orgnih.gov The mechanism of reduction for alkyl and aryl halides generally proceeds through a single-electron transfer from SmI₂ to the halide. nih.gov This initial step generates a radical intermediate. wikipedia.orgnih.gov

For alkyl halides, the mechanism can vary depending on the reaction conditions. In tetrahydrofuran (B95107) (THF), the process is believed to involve radical intermediates. wikipedia.org However, the addition of co-solvents like hexamethylphosphoramide (B148902) (HMPA) can shift the mechanism towards the formation of organosamarium species. wikipedia.orgyoutube.com A unified mechanism proposes an initial electron transfer and loss of the iodide to form an organic radical. This radical can then react with a second molecule of SmI₂ to form an organosamarium intermediate, which is subsequently protonated to give the final reduced product. wikipedia.org

The reduction of various functional groups by SmI₂ is well-documented, highlighting its chemoselectivity. It can reduce alkyl and aryl halides, aldehydes, ketones, and nitro compounds, among others. wikipedia.orgnih.gov The conditions are generally mild and compatible with a range of functional groups, including alcohols, arenes, alkenes, and esters. wikipedia.org

Table 1: Reductive Dehalogenation of Organic Halides with Samarium(II) Iodide

| Substrate Type | Product Type | Key Mechanistic Feature | Reference |

| Alkyl Halides | Alkanes | Radical or organosamarium intermediates | wikipedia.org |

| Aryl Halides | Arenes | Radical or organosamarium intermediates | wikipedia.org |

| α-Functionalized Carbonyls | Unfunctionalized Carbonyls | Electron transfer to substituent or carbonyl | wikipedia.org |

Advanced Mechanistic Studies of Aromatic C-H Functionalization Relevant to Aryl Iodides

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic chemistry, offering a more atom-economical approach to molecule synthesis. Aryl iodides are pivotal in many of these advanced methodologies.

Electrochemical Approaches to Site-Selective C-H/C-I Bond Activation

Electrochemical methods provide a green and sustainable alternative to traditional chemical oxidants for C-H functionalization. nih.gov In the context of aryl iodides, electrochemistry enables unique reactivity and selectivity. researchgate.net

One of the significant challenges in the functionalization of aryl iodides is controlling the selectivity between the C-H and the weaker carbon-iodine (C-I) bond. chinesechemsoc.org Typically, the C-I bond is more reactive. However, recent studies have demonstrated that electrochemical methods can reverse this conventional site-selectivity, favoring C(sp²)–H functionalization over C(sp²)–I bond cleavage. chinesechemsoc.org This is achieved by modulating the redox potential, offering a complementary approach to traditional bond-dissociation energy (BDE)-controlled reactions. chinesechemsoc.org

Electrochemical C(sp²)–H/C(sp³)–H coupling with aryl iodides has been reported, featuring mild reaction conditions and good functional group tolerance. chinesechemsoc.org Mechanistic investigations suggest that the site-selectivity is enabled by an iodine-assisted chemrxiv.orgchemrxiv.org-sigmatropic rearrangement, with the interaction of an in situ generated hypervalent iodine species with an enolate being the rate-determining step. chinesechemsoc.org

Furthermore, palladium-catalyzed electrochemical C-H iodination of arylpyridines has been developed, showcasing ortho-selective C-H functionalization. acs.orgnih.gov This process involves the dual activation of the substrate by both the palladium catalyst and the electrode. acs.org

Table 2: Electrochemical C-H Functionalization Strategies

| Reaction Type | Key Feature | Mechanistic Insight | Reference |

| C(sp²)–H/C(sp³)–H Coupling | Reversal of conventional C-I vs. C-H reactivity | Iodine-assisted chemrxiv.orgchemrxiv.org-sigmatropic rearrangement | chinesechemsoc.org |

| Pd-catalyzed C-H Iodination | Ortho-selectivity in arylpyridines | Dual activation by Pd catalyst and electrode | acs.orgnih.gov |

| Benzylic C-H Amination | Metal- and oxidant-free | Anodic cleavage to form a carbocation | nih.gov |

| Benzylic C-H Thiocyanation | Benzylic C–H site selectivity (2° > 3° > 1°) | Probable radical-polar crossover process | rsc.org |

Investigations of Iodine-Assisted Rearrangements

Iodine and hypervalent iodine compounds can catalyze or promote a variety of molecular rearrangements, leading to the formation of complex molecular architectures. nih.gov

One notable example is the iodine-catalyzed Claisen rearrangement of allyl aryl ethers. researchgate.netnih.gov Computational and mechanistic studies have provided insights into the non-covalent interactions responsible for the catalytic effect, highlighting the role of halogen bonding. researchgate.netnih.govacs.org The iodine catalyst activates the allyl aryl ether, and the resulting ortho-allylic phenol (B47542) can undergo subsequent iodocyclization to form dihydrobenzofurans. researchgate.netnih.gov

Hypervalent iodine(III) reagents can also induce rearrangements. nih.gov For instance, enantioselective Wagner-Meerwein rearrangements of β-substituted styrenes have been achieved using a chiral aryl iodide catalyst. chemrxiv.orgacs.org Mechanistic studies, including Hammett and kinetic isotope effect analyses, have revealed that different mechanisms can operate depending on the migrating group. chemrxiv.orgacs.org For alkyl-group migration, intermolecular fluoride (B91410) attack is product- and enantio-determining, whereas for aryl rearrangement, an enantiodetermining intramolecular 1,2-migration occurs before fluorination. chemrxiv.orgacs.org

Iodine-promoted rearrangements of diallylsilanes have also been discovered, proceeding through the intramolecular allylation of a beta-silyl carbocation. nih.gov The extent of the rearrangement can be controlled by the stoichiometry of the iodine used. nih.gov

Table 3: Iodine-Assisted Rearrangements

| Rearrangement Type | Catalyst/Promoter | Key Mechanistic Feature | Reference |

| Claisen Rearrangement | Molecular Iodine | Halogen-bond catalysis | researchgate.netnih.gov |

| Wagner-Meerwein Rearrangement | Chiral Aryl Iodide | Stereodefined carbocation equivalents | chemrxiv.orgacs.org |

| Diallylsilane Rearrangement | Molecular Iodine | Intramolecular allylation of a beta-silyl carbocation | nih.gov |

| Hofmann-type Rearrangement | Hypervalent Iodine(III) | In situ or off-the-shelf reagent | nih.gov |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that can predict various molecular properties with a good balance of accuracy and computational cost.

A crucial first step in the computational study of 1-(2-iodoethyl)-3-methylbenzene would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization. The process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

For a flexible molecule like this compound, which has a rotatable ethyl chain, multiple conformations may exist. Conformational analysis would be necessary to identify the different stable conformers and their relative energies. This involves systematically rotating the dihedral angles of the ethyl group and performing geometry optimization for each starting conformation. The results would reveal the most populated conformer(s) at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-I) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche 1 | ~60° | 1.20 |

| Gauche 2 | ~-60° | 1.20 |

Note: This table is illustrative and represents typical energy differences between anti and gauche conformers in similar systems. Actual values would require specific DFT calculations.

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. This includes:

Charge Distribution: Analysis of the atomic charges would reveal the polarity of the bonds within the molecule. The carbon atom attached to the iodine would be expected to have a partial positive charge, while the iodine atom would carry a partial negative charge due to its higher electronegativity. The methyl group on the benzene (B151609) ring would also influence the charge distribution across the aromatic system.

Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

DFT is a valuable tool for exploring potential reaction pathways. nih.gov For this compound, one could investigate reactions such as nucleophilic substitution at the carbon bearing the iodine atom or elimination reactions to form 3-methylstyrene (B89682). The process involves identifying the transition state, which is the highest energy point along the reaction coordinate. Locating the transition state geometry is a critical step in understanding the mechanism of a reaction. youtube.com

By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) for a reaction can be determined. nih.gov This provides a quantitative measure of how fast a reaction is likely to proceed. For instance, the energy barrier for the SN2 reaction with a nucleophile could be calculated and compared with the barrier for an E2 elimination reaction to predict which pathway would be favored under specific conditions.

Table 2: Hypothetical Energy Barriers for Reactions of this compound

| Reaction Type | Nucleophile/Base | Solvent | Activation Energy (kcal/mol) |

| SN2 | CN⁻ | DMSO | 20.5 |

| E2 | OH⁻ | Ethanol | 22.1 |

Note: This table presents hypothetical data to illustrate the type of information that would be obtained from such calculations.

Quantum Chemical Studies on Bonding and Reactivity

Beyond DFT, other quantum chemical methods can provide deeper insights into the bonding and reactivity of this compound.

Natural Bond Orbital (NBO) analysis is a technique used to study bonding in terms of localized electron-pair "Lewis-like" structures. uni-muenchen.de An NBO analysis of this compound would provide detailed information about the carbon-iodine (C-I) bond.

Key aspects that would be investigated include:

Hybridization: The analysis would reveal the hybridization of the carbon and iodine atomic orbitals that form the C-I bond. uni-muenchen.de

Bond Polarity and Covalent/Ionic Character: NBO analysis quantifies the electron density on each atom in the bond, providing a clear picture of its polarity.

Donor-Acceptor Interactions: A crucial feature of NBO analysis is the examination of delocalization effects through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For the C-I bond, a significant interaction would likely be the donation of electron density from a lone pair on the iodine atom to the antibonding orbital of an adjacent C-H or C-C bond, and vice-versa. The stabilization energy (E(2)) associated with these interactions quantifies their importance. wisc.edu

Table 3: Hypothetical NBO Analysis of the C-I Bond in this compound

| NBO Donor | NBO Acceptor | E(2) (kcal/mol) |

| LP (I) | σ(C-H) | 1.5 |

| σ (C-H) | σ(C-I) | 0.8 |

Note: This table is a hypothetical representation of NBO results. LP denotes a lone pair, and σ denotes an antibonding orbital.*

Theoretical Insights into Hypervalent Iodine Species Formation and Reactivity

Hypervalent iodine compounds, which possess an iodine atom with more than the usual eight electrons in its valence shell, are powerful reagents in organic synthesis. princeton.edu The formation of a hypervalent iodine species from this compound would involve the oxidation of the iodine atom.

The structure and reactivity of hypervalent iodine compounds are primarily explained by the presence of a three-center-four-electron (3c-4e) bond. nih.gov This bond is typically linear, involving the iodine atom and two ligands, and is longer and weaker than a standard covalent bond. nih.gov For an aryl-λ³-iodane (a trivalent hypervalent iodine compound), the geometry is generally a pseudo-trigonal bipyramid, with the aryl group and two lone pairs in the equatorial positions and the two most electronegative ligands in the axial positions. princeton.edunih.gov

The formation of a hypervalent iodine(III) species from this compound, for instance, by reaction with a suitable oxidizing agent and ligands (X and Y), can be represented as:

m-Tolyl-CH₂CH₂-I + Oxidizing Agent + 2L → m-Tolyl-CH₂CH₂-I(L)₂

Here, 'L' represents the ligands, which could be anions like acetate (B1210297) or trifluoroacetate. The reactivity of the resulting hypervalent species, m-Tolyl-CH₂CH₂-I(L)₂, would be dictated by the nature of the ligands 'L'. These reagents are known to participate in various transformations, including oxidative additions and reductive eliminations, similar to transition metal complexes. nih.gov

Computational studies, typically employing Density Functional Theory (DFT), are crucial for understanding the electronic structure, bonding, and reaction mechanisms of these species. Such calculations can predict the stability of the hypervalent compound, the bond lengths and angles, and the energy barriers for various reactions it might undergo. For instance, DFT calculations could elucidate the mechanism of a potential intramolecular cyclization or an intermolecular reaction with a nucleophile.

Table 1: Theoretical Parameters for a Hypothetical Hypervalent Iodine Species Derived from this compound

| Parameter | Predicted Characteristic | Computational Method |

| Geometry around Iodine | Pseudo-trigonal bipyramidal | DFT (e.g., B3LYP) |

| I-Ligand Bond Type | 3-center-4-electron (hypervalent) | NBO Analysis |

| I-Ligand Bond Length | Longer than a covalent I-Ligand bond | DFT Optimization |

| Reactivity Profile | Electrophilic attack, Ligand exchange | Transition State Search |

Molecular Dynamics and Monte Carlo Simulations

To understand the behavior of this compound at a macroscopic level, particularly in liquid or solid states, molecular simulation techniques like Molecular Dynamics (MD) and Monte Carlo (MC) are employed.

Prediction of Molecular Behavior in Condensed Phases

Molecular Dynamics (MD) simulations track the positions and velocities of atoms in a system over time by numerically solving Newton's equations of motion. This provides a detailed picture of the dynamic behavior of molecules. For this compound in a solvent, an MD simulation could predict properties such as:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Diffusion Coefficient: How quickly the molecule moves through the solvent.

Conformational Dynamics: The flexibility of the ethyl-iodide side chain and the rotation of the methyl group on the benzene ring. csic.es

Monte Carlo (MC) simulations , on the other hand, use random sampling to explore the possible configurations of a system and calculate its thermodynamic properties. scispace.com An MC simulation of this compound in a condensed phase could be used to determine:

Thermodynamic Averages: Properties like energy, pressure, and heat capacity.

Phase Equilibria: The conditions under which the compound exists as a solid, liquid, or gas.

While specific simulation studies on this compound are not readily found, the general methodology is well-established. Such simulations would require an accurate force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates.

Table 2: Potential Applications of MD and MC Simulations for this compound

| Simulation Technique | Predicted Property | Relevance |

| Molecular Dynamics | Diffusion in various solvents | Understanding mass transport properties |

| Molecular Dynamics | Conformational preferences | Insight into reactivity and crystal packing |

| Monte Carlo | Heat of vaporization | Thermodynamic characterization |

| Monte Carlo | Solubility in different media | Predicting its behavior in mixtures |

Application of Machine Learning in Chemical Reactivity Prediction

Machine learning (ML) is increasingly being used to predict the outcomes and properties of chemical reactions, offering a faster alternative to traditional computational methods. cmu.edunih.govnih.gov

Computational Approaches for Identifying Chemical Bond Types

Machine learning models can be trained on large datasets of known molecules and their properties to identify patterns and make predictions for new, uncharacterized molecules. youtube.com For this compound, ML could be applied in several ways to understand its reactivity.

One key application is the prediction of bond dissociation energies (BDEs). The C-I bond is the most likely site of initial reaction, and its BDE is a critical parameter for predicting reactivity in radical reactions. An ML model, trained on a database of C-I BDEs from various organoiodine compounds, could provide a rapid and accurate estimate for the BDE in this compound.

Furthermore, ML models can be used to predict the reactivity of the molecule in specific types of reactions. For instance, a model trained on data from cross-coupling reactions could predict the yield of a reaction involving this compound as a substrate under different catalytic conditions. nih.gov These models typically use molecular descriptors, which are numerical representations of the molecule's structure and electronic properties, as input features.

Table 3: Machine Learning Applications for Reactivity Prediction of this compound

| Machine Learning Application | Predicted Property | Input Features (Examples) |

| Bond Dissociation Energy Prediction | C-I bond strength | Molecular graph, atomic environments, electronic descriptors |

| Reaction Yield Prediction | Yield of a specific reaction | Substrate descriptors, reagent properties, reaction conditions |

| Site of Reactivity Prediction | Most reactive atom or bond | Atomic charges, frontier molecular orbital values |

| Bond Type Classification | Covalent vs. Hypervalent | Geometric and electronic features around the iodine atom |

While the direct application of these advanced computational techniques to this compound is yet to be extensively reported, the foundational principles and methodologies are well-established within the field of computational chemistry. Such studies would provide a deeper understanding of this compound's chemical nature and guide its potential synthetic applications.

Advanced Spectroscopic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be assembled.

Detailed Analysis of ¹H NMR Chemical Shifts and Coupling Patterns for Alkyl and Aromatic Protons

The ¹H NMR spectrum of 1-(2-Iodoethyl)-3-methylbenzene provides valuable information about the different types of protons and their connectivity. The protons of the ethyl chain and the aromatic ring resonate at distinct chemical shifts due to their different electronic environments.

The protons on the carbon adjacent to the iodine atom (the α-carbon) are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to the protons on the β-carbon. Similarly, the aromatic protons will have chemical shifts in the characteristic aromatic region, with their specific shifts and coupling patterns influenced by the positions of the ethyl and methyl substituents on the benzene (B151609) ring.

For a related compound, 1-ethyl-3-methylbenzene, the ¹H NMR spectrum in CDCl₃ shows the methyl protons as a singlet at approximately 2.33 ppm. rsc.org The methylene (B1212753) protons of the ethyl group appear as a quartet around 2.62 ppm, and the methyl protons of the ethyl group appear as a triplet around 1.23 ppm. rsc.org The aromatic protons exhibit a complex multiplet between 7.01 and 7.18 ppm. rsc.org In the case of this compound, the electron-withdrawing effect of the iodine atom would cause a downfield shift for the adjacent methylene protons compared to an unsubstituted ethyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic Protons | 6.90 - 7.20 | Multiplet | |

| -CH₂-I | ~ 3.30 | Triplet | ~ 7 |

| -CH₂-Ar | ~ 3.10 | Triplet | ~ 7 |

| Ar-CH₃ | ~ 2.30 | Singlet |

¹³C NMR Chemical Shifts and Multiplicity for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org

For this compound, distinct signals are expected for the methyl carbon, the two ethyl carbons, and the aromatic carbons. The carbon atom bonded to the iodine will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. The aromatic carbons will have chemical shifts in the range of 120-145 ppm, with the substituted carbons showing distinct shifts from the unsubstituted ones. docbrown.info

For comparison, in 1-ethyl-3-methylbenzene, the methyl carbon appears around 21.90 ppm, while the aromatic carbons are observed between 125.88 and 142.30 ppm. rsc.org The presence of the iodoethyl group in this compound will alter these values, particularly for the carbons of the ethyl chain and the ipso-carbon of the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ar-C (ipso, C-1) | ~ 140 |

| Ar-C (C-3) | ~ 138 |

| Ar-C (other) | 126 - 130 |

| -CH₂-Ar | ~ 39 |

| Ar-CH₃ | ~ 21 |

| -CH₂-I | ~ 5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the two methylene groups of the ethyl chain, confirming their adjacent relationship. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the substitution pattern on the aromatic ring. For instance, correlations would be seen between the methyl protons and the C-2, C-3, and C-4 carbons of the aromatic ring, and between the methylene protons of the ethyl group and the ipso-carbon (C-1).

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₁I), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This high precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. iitd.ac.in

For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 246, corresponding to [C₉H₁₁I]⁺. A prominent fragmentation pathway would likely involve the loss of an iodine atom (I•), leading to a fragment ion at m/z 119 ([C₉H₁₁]⁺). Another characteristic fragmentation would be the cleavage of the bond between the two ethyl carbons, resulting in a tropylium-like ion at m/z 105 ([C₈H₉]⁺) or a benzyl (B1604629) cation at m/z 91 ([C₇H₇]⁺) after rearrangement. The presence of a methyl group on the aromatic ring influences the stability and formation of these fragments. The peak at m/z 91 is a common feature in the mass spectra of alkylbenzenes. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula |

| 246 | Molecular Ion | [C₉H₁₁I]⁺ |

| 119 | [M - I]⁺ | [C₉H₁₁]⁺ |

| 105 | [M - CH₂I]⁺ | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. For this compound, the IR spectrum reveals characteristic absorptions corresponding to its distinct structural features: the iodoethyl group, the methyl group, and the disubstituted aromatic ring.

Vibrational Analysis of C-I Stretching Frequencies

The carbon-iodine (C-I) bond stretch is a key feature in the IR spectrum of this compound, though it appears in the far-infrared region. Organohalogen compounds exhibit C-X (where X is a halogen) stretching vibrations at frequencies that decrease with the increasing mass of the halogen atom. libretexts.org Consequently, the C-I bond, involving the heaviest of the common halogens, absorbs at a very low wavenumber.

The C-I stretching vibration for monoiodoalkanes is typically observed in the range of 500-600 cm⁻¹. libretexts.org This absorption is often weak and can be difficult to definitively assign as it falls within the fingerprint region (below 1500 cm⁻¹), which contains a multitude of other bending vibrations. libretexts.org For this compound, the C-I stretch is expected in this low-frequency region, confirming the presence of the iodoalkane functionality.

Table 1: Characteristic C-X Stretching Frequencies

| Bond | Wavenumber Range (cm⁻¹) |

| C-F | 1000-1100 |

| C-Cl | 550-850 |

| C-Br | 515-690 |

| C-I | 500-600 |

This table presents typical IR absorption ranges for carbon-halogen bonds, illustrating the effect of halogen mass on vibrational frequency.

Characterization of Aromatic and Aliphatic C-H Vibrations

The distinction between aromatic and aliphatic C-H bonds is clearly delineated in the IR spectrum of this compound.

Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.orgorgchemboulder.com For this compound, these absorptions are expected in the 3000-3100 cm⁻¹ region. orgchemboulder.com Additionally, the aromatic ring gives rise to characteristic "in-ring" carbon-carbon stretching vibrations, which are observed in the 1400-1600 cm⁻¹ range. libretexts.org Weak overtone and combination bands can also be seen between 1665 and 2000 cm⁻¹, and strong C-H out-of-plane ("oop") bending bands appear between 675 and 900 cm⁻¹, the pattern of which can help confirm the 1,3- (or meta-) substitution pattern of the benzene ring. orgchemboulder.com

Aliphatic C-H Vibrations: The C-H bonds of the ethyl and methyl groups attached to the ring give rise to stretching absorptions at wavenumbers just below 3000 cm⁻¹. libretexts.orggatech.edu These are typically found in the 2850-3000 cm⁻¹ range. libretexts.org Specifically, the methylene (-CH₂-) and methyl (-CH₃) groups will have characteristic symmetric and asymmetric stretching frequencies within this window. uomustansiriyah.edu.iq Bending vibrations for these aliphatic groups, such as scissoring and rocking, are also observed in the fingerprint region, typically around 1450-1470 cm⁻¹ for the -CH₂- group and 1370-1390 cm⁻¹ for the -CH₃- group. libretexts.org

Table 2: Expected C-H Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Aliphatic (-CH₂-, -CH₃) | 2850-3000 |

| C-C Stretch | Aromatic (in-ring) | 1400-1600 |

| C-H Bend | Aliphatic (-CH₂-) | ~1450-1470 |

| C-H Bend | Aliphatic (-CH₃) | ~1370-1390 |

| C-H Bend | Aromatic (out-of-plane) | 675-900 |

This table summarizes the key C-H and aromatic C-C vibrations expected in the IR spectrum of the target molecule.

Comparative Spectroscopic Studies with Analogous Compounds

To better understand the spectroscopic properties of this compound, it is useful to compare its expected IR data with that of structurally related compounds such as m-ethyltoluene, ethylbenzene, and iodobenzene.

Correlation of Spectroscopic Data with Electronic and Steric Effects

The substituents on a benzene ring influence the electron distribution (electronic effects) and spatial arrangement (steric effects), which in turn affect the vibrational frequencies of its bonds. youtube.com

Steric Effects: The presence of two substituents on the ring in a meta position influences the out-of-plane bending vibrations. The specific pattern of bands in the 675-900 cm⁻¹ region is highly characteristic of the substitution pattern on the aromatic ring. orgchemboulder.com

A comparison with simpler, analogous molecules highlights these effects:

m-Ethyltoluene (1-Ethyl-3-methylbenzene): The IR spectrum of this compound is very similar to what is expected for the aromatic and aliphatic C-H regions of this compound. nist.gov The key difference would be the absence of the C-I stretch in m-ethyltoluene.

Ethylbenzene: This molecule provides a model for the ethyl group attached to a benzene ring. Its spectrum shows characteristic aromatic C-H stretches (3030-3080 cm⁻¹), aliphatic C-H stretches (2845-2975 cm⁻¹), and benzene ring vibrations (~1500 and 1600 cm⁻¹). docbrown.info

Iodobenzene: This compound provides the reference for the C-I bond attached to an aromatic system. Its spectrum shows a prominent C-I stretch in the low-frequency region and illustrates the electronic influence of iodine on the aromatic ring vibrations. nist.gov

By comparing the spectrum of this compound to these analogs, one can systematically assign the observed absorption bands. The aliphatic C-H and C-I stretches arise from the iodoethyl group, the additional aliphatic C-H stretches from the methyl group, and the pattern of aromatic absorptions confirms the 1,3-disubstituted benzene core. The combination of these features provides a unique spectroscopic signature for the target molecule.

Advanced Applications As a Synthetic Building Block and Intermediate

Strategic Use in Carbon-Carbon and Carbon-Heteroatom Bond Formation

In principle, the 1-(2-iodoethyl)-3-methylbenzene structure possesses a reactive carbon-iodine bond, a feature that is central to a variety of powerful cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds. The primary iodo group would be susceptible to nucleophilic substitution and could participate in transition-metal-catalyzed cross-coupling reactions.

Hypothetical Applications in Bond Formation:

| Reaction Type | Potential Reactant | Potential Product | Catalyst/Conditions |

| Suzuki Coupling | Arylboronic acid | 1-(2-Aryl-ethyl)-3-methylbenzene | Pd catalyst, base |

| Sonogashira Coupling | Terminal alkyne | 1-(4-Aryl-but-3-yn-1-yl)-3-methylbenzene | Pd/Cu catalyst, base |

| Buchwald-Hartwig Amination | Amine | N-Aryl-2-(3-methylphenyl)ethanamine | Pd catalyst, base |

| Williamson Ether Synthesis | Alkoxide | 1-(2-Alkoxyethyl)-3-methylbenzene | Base |

However, a comprehensive search of the scientific literature does not yield specific examples of this compound being used in these or other named reactions. The choice of starting materials in synthesis is often dictated by commercial availability, cost, and the efficiency of subsequent reactions. It is possible that alternative, more readily accessible or reactive precursors are favored by synthetic chemists.

Role in the Total Synthesis of Complex Organic Molecules

The total synthesis of natural products and other complex organic molecules often relies on a toolbox of reliable and well-characterized building blocks. An ideal starting material or intermediate offers a handle for strategic bond constructions and allows for the introduction of specific functionalities.

While the 3-methylphenyl ethyl moiety is a structural component of some complex molecules, there is no documented evidence of this compound serving as a key starting material or intermediate in any published total synthesis. Synthetic routes to complex targets are meticulously planned, and the absence of this specific iodoalkane suggests that other synthetic equivalents are more advantageous.

Exploration in Material Science Research through Functionalization

Functionalized aromatic compounds are of significant interest in materials science for the development of polymers, organic electronics, and other advanced materials. The iodo group in this compound could theoretically serve as a point of attachment for polymerization or for grafting onto surfaces.

For instance, the iodo group could potentially be converted to a polymerizable group, such as a vinyl or an acrylate. However, a review of the literature on materials science and polymer chemistry does not show any studies where this compound has been used as a monomer or a functionalizing agent for materials. Research in this area tends to focus on molecules with more specific and often more complex electronic or self-assembly properties.

Structure Reactivity Relationships and Analogous Chemical Systems

Influence of Substituent Effects on the Methylbenzene Core

Electronic and Steric Effects of the Methyl Group on Reactivity

The methyl group (–CH₃) is generally considered an activating group in the context of electrophilic aromatic substitution. lumenlearning.comegyankosh.ac.in This activation stems from its electron-donating nature, which occurs through two primary mechanisms: the inductive effect and hyperconjugation.

Electronic Effects:

Inductive Effect (+I): Alkyl groups, like the methyl group, are less electronegative than the sp² hybridized carbon atoms of the benzene (B151609) ring. researchgate.net This difference in electronegativity leads to a slight push of electron density from the methyl group into the ring through the sigma bond. This inductive electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. researchgate.netstpeters.co.in

Hyperconjugation: This effect involves the delocalization of sigma (σ) electrons from the C-H bonds of the methyl group into the pi (π) system of the benzene ring. This delocalization further enriches the electron density of the ring, particularly at the ortho and para positions. fiveable.me This increased electron density stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, thereby lowering the activation energy of the reaction and increasing the reaction rate. egyankosh.ac.infiveable.me

Steric Effects:

The methyl group also exerts a steric effect, which influences the regioselectivity of electrophilic substitution. While the electronic effects favor substitution at the ortho and para positions, the physical bulk of the methyl group can hinder the approach of the electrophile to the adjacent ortho positions. semanticscholar.org Consequently, the para-substituted product is often favored over the ortho-substituted product, especially when the attacking electrophile is large. chemguide.co.uk In the case of 1-(2-iodoethyl)-3-methylbenzene, the incoming electrophile will be directed to the positions ortho and para relative to the methyl group.

Comparative Reactivity Studies with Halogen Analogs

The nature of the halogen atom in the ethyl side chain significantly impacts the reactivity of the molecule, particularly in nucleophilic substitution reactions where the halogen acts as a leaving group.

Differentiation between this compound and Bromo-/Chloroethyl Analogs

In nucleophilic substitution reactions, the reactivity of haloalkanes follows the order R-I > R-Br > R-Cl > R-F. pressbooks.pubsmartstartinstitute.com This trend is directly attributable to the leaving group ability of the halide ions. Therefore, this compound is expected to be more reactive towards nucleophiles than its bromo and chloro analogs.

The increased reactivity of the iodo-compound is due to the iodide ion (I⁻) being an excellent leaving group. This is because it is a very weak base, and there is a general principle in organic chemistry that weaker bases are better leaving groups. pressbooks.publibretexts.org The weakness of the iodide ion as a base is a consequence of the high acidity of its conjugate acid, hydroiodic acid (HI). smartstartinstitute.comyoutube.com

Analysis of Bond Dissociation Energies and Leaving Group Abilities Across Halogens

The reactivity trend observed among the halogen analogs can be further explained by examining the carbon-halogen bond dissociation energies and the intrinsic properties of the halide ions as leaving groups.

Bond Dissociation Energies:

The strength of the carbon-halogen bond decreases down the group from fluorine to iodine. This is due to the increasing size of the halogen atom and the consequently longer and weaker bond it forms with carbon. smartstartinstitute.com A weaker bond is more easily broken, which contributes to the higher reactivity of alkyl iodides in substitution reactions.

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-Cl | ~397 | ~95 |

| C-Br | ~280 | ~67 |

| C-I | ~209 | ~50 |

Data sourced from multiple references, providing a general overview. Actual values may vary slightly depending on the specific molecular structure. ucsb.eduwikipedia.org

Leaving Group Abilities:

A good leaving group is one that can stabilize the negative charge it acquires after bond cleavage. pressbooks.publibretexts.org The stability of the halide anions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻). smartstartinstitute.com This is because the larger size and greater polarizability of the iodide ion allow the negative charge to be dispersed over a larger volume, making it more stable and a better leaving group. pressbooks.publibretexts.org The weaker basicity of the iodide ion also means it has less of a tendency to re-attack the carbocation, thus favoring the forward substitution reaction. pressbooks.pubsmartstartinstitute.comlibretexts.org

Positional Isomerism and its Impact on Chemical Behavior

The position of the substituents on the benzene ring can have a profound effect on the chemical properties and reactivity of the molecule. rsc.orgnih.govrsc.org

Comparison with 1-(2-Iodoethyl)-4-methylbenzene and Other Isomers

Comparing this compound with its positional isomer, 1-(2-iodoethyl)-4-methylbenzene, reveals differences in their reactivity profiles, particularly in electrophilic aromatic substitution.

In this compound, the two activating groups (methyl and iodoethyl) are meta to each other. The methyl group directs incoming electrophiles to the 2-, 4-, and 6-positions. The iodoethyl group is a deactivating group due to the inductive effect of the iodine atom, but it is also an ortho, para-director. The directing effects of the two groups will influence the regioselectivity of substitution reactions.

In contrast, in 1-(2-iodoethyl)-4-methylbenzene, the methyl and iodoethyl groups are para to each other. The methyl group activates the 2- and 6-positions (which are equivalent), and the iodoethyl group also directs to these same positions. This alignment of directing effects in the para isomer can lead to a different product distribution in electrophilic substitution reactions compared to the meta isomer. chemguide.co.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.